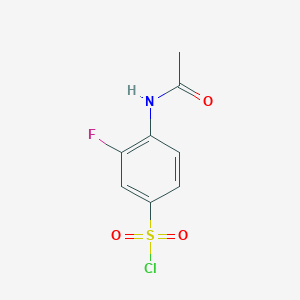

1-(4-Aminophenyl)pyridin-1-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(4-Aminophenyl)pyridin-1-ium chloride has been investigated for its potential pharmacological properties and applications in chemical synthesis. It has been identified as a potential antihypertensive agent due to its ability to deplete noradrenaline in mouse heart tissue, which could be beneficial in the management of high blood pressure . Additionally, the compound has been utilized in the field of supramolecular chemistry to form hydrogen-bonded systems and has been involved in the synthesis of novel ionic liquids that can catalyze tandem reactions .

Synthesis Analysis

The synthesis of related compounds involves the interaction of various reagents to form complex structures. For instance, the interaction between chloranilic acid and dimethylaminopyridine (DMAP) leads to the formation of a multicomponent system with a crystal structure determined by X-ray diffraction . Similarly, the novel ionic liquid 1-sulfopyridinium chloride was synthesized and characterized using various spectroscopic techniques, indicating the versatility of pyridinium-based compounds in synthesis .

Molecular Structure Analysis

The molecular structure of pyridinium-based compounds has been extensively studied using crystallography and spectroscopy. The crystal structure of a related compound, 4-(dimethylamino)pyridin-1-ium, was determined to be in the triclinic crystal system with specific space group parameters, showcasing the intricate arrangement of molecules and the presence of hydrogen bonds and π-π stacking interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Pyridinium compounds are involved in various chemical reactions. For example, the novel ionic liquid 1-sulfopyridinium chloride has been used as a catalyst for the tandem Knoevenagel–Michael reaction, demonstrating its efficiency and reusability in promoting the synthesis of bis(pyrazol-5-ol)s under mild conditions . This highlights the chemical reactivity of pyridinium salts and their utility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The presence of protonated bases and delocalized negative charges in the related compound 4-(dimethylamino)pyridin-1-ium contributes to its stability and the formation of water clusters within the crystal lattice . These properties are essential for the application of pyridinium salts in various chemical processes and their potential pharmacological effects, as seen with 1-amino-4-phenyl pyridinium chloride's antihypertensive properties .

Scientific Research Applications

Catalysis

1-(4-Aminophenyl)pyridin-1-ium chloride derivatives have been used as catalysts or components in catalyst systems for organic synthesis. For instance, novel ionic liquids derived from this compound have been synthesized and characterized, showing efficiency in catalyzing tandem Knoevenagel–Michael reactions under mild conditions. Such catalytic activities underline the potential of these derivatives in facilitating organic transformations, particularly in synthesizing complex organic molecules with high precision and under environmentally benign conditions (Moosavi‐Zare et al., 2013).

Materials Science

In materials science, derivatives of 1-(4-Aminophenyl)pyridin-1-ium chloride have been utilized to synthesize novel polymers with unique properties. For example, fluorinated polyamides containing pyridine and sulfone moieties have been prepared using a new diamine derived from this compound. These polymers exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Xiao-Ling Liu et al., 2013).

Environmental and Analytical Applications

Research has also explored the use of 1-(4-Aminophenyl)pyridin-1-ium chloride derivatives in environmental and analytical chemistry. For instance, novel chiral ionic liquids based on this compound have shown strong antibacterial and antioxidant properties, suggesting their potential use in water treatment and as bioactive substances. Such studies highlight the multifunctional aspects of these compounds, extending their application beyond traditional chemical synthesis to include environmental protection and biological applications (Matavos-Aramyan et al., 2019).

Chemical Sensing

Additionally, derivatives of 1-(4-Aminophenyl)pyridin-1-ium chloride have been developed as chemosensors for the detection of heavy metals. Such sensors exhibit high sensitivity and selectivity, demonstrating the potential of these compounds in monitoring environmental pollutants and contributing to public health safety (Jianting Pan et al., 2015).

Mechanism of Action

The AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent is used for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes . This includes free fatty acids and the associated metabolites, fatty aldehydes, dipeptides, neurotoxic reactive aldehydes, amino acids, neurotransmitters and associated metabolites, as well as tricarboxylic acid cycle metabolites .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name |

4-pyridin-1-ium-1-ylaniline;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N2.ClH/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h1-9H,12H2;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJGOGUUDJHLPZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=CC=C(C=C2)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627725 |

Source

|

| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)pyridin-1-ium chloride | |

CAS RN |

78427-26-6 |

Source

|

| Record name | 1-(4-Aminophenyl)pyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3'-Bipyridin]-6-amine](/img/structure/B1290270.png)

![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)

![3-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1290302.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290309.png)

![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1290310.png)